molecular formula C19H11F2N3OS B2410090 2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-55-0

2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2410090
CAS RN: 863588-55-0
M. Wt: 367.37
InChI Key: LESUXWKHUHMQNC-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, commonly known as DTBP, is a small molecule that has been extensively studied for its potential applications in scientific research. DTBP belongs to a class of compounds known as kinase inhibitors, which are molecules that selectively target and inhibit specific enzymes involved in cellular signaling pathways.

Scientific Research Applications

Synthetic Processes and Methodologies

Metal-Free Oxidative C–H Functionalization : A study presented a metal-free approach for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which shares a structural motif with the compound of interest. This synthesis utilized phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation, featuring a broad substrate scope, short reaction times, and straightforward purification procedures (Mariappan et al., 2016).

Green Synthesis of Thiazolepyridine Derivatives : Another research focused on the green synthesis of thiazolepyridine conjugated benzamides, highlighting the compound's scaffold as significant for various biologically active entities. The synthesis was performed via a one-pot, three-component reaction, resulting in products with moderate antibacterial activity, showcasing a sustainable and economical approach (Karuna et al., 2021).

Biological Activities and Applications

Antibacterial Agents : The synthesis of novel thiazolepyridine-derived heterocyclic hybrids showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. This study indicates the potential of structurally similar compounds for antibacterial applications (Karuna et al., 2021).

VEGFR-2 Kinase Inhibition : Research into substituted benzamides, closely related to the compound , identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings underscore the compound's relevance in cancer research, particularly in inhibiting tumor angiogenesis (Borzilleri et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .

Result of Action

The compound’s action results in the inhibition of PI3K, which can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells. This makes it a potential candidate for anti-cancer drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvent polarity can affect the compound’s absorption due to the intramolecular charge transfer (ICT) process . Additionally, the compound’s inhibitory activity can be affected by the presence of other molecules in the environment.

properties

IUPAC Name

2,4-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3OS/c20-12-5-8-14(15(21)10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUXWKHUHMQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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